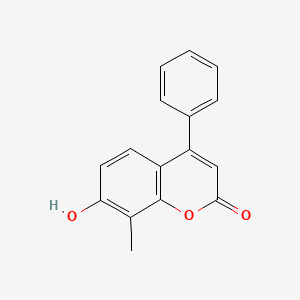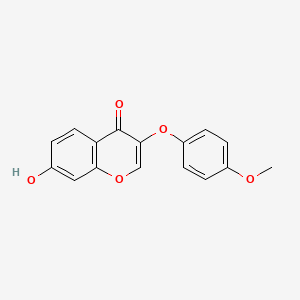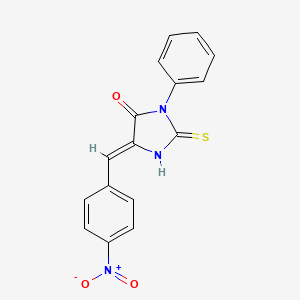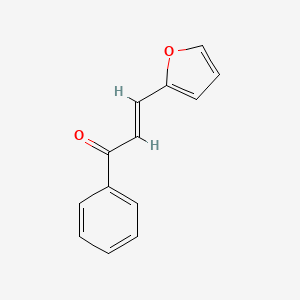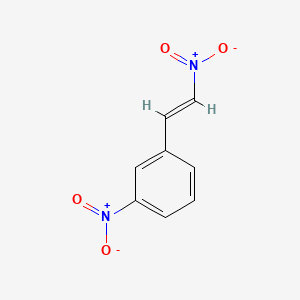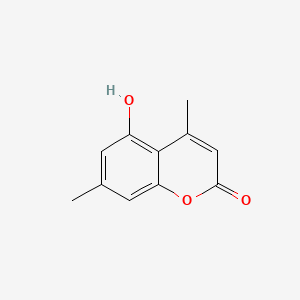
D-Styrylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The substrate specificity of a Taxus-derived phenylalanine aminomutase (PAM) was investigated, and the enzyme was found to catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .
Chemical Reactions Analysis
While specific chemical reactions involving D-Styrylalanine are not well-documented, it is known that phenylalanine aminomutase can catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .
Scientific Research Applications
Biocatalysis in Organic Synthesis
D-Styrylalanine has been utilized in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures. The F137V-PcPAL variant of phenylalanine ammonia-lyase has shown improved catalytic efficiency in converting racemic styrylalanine analogues to D-styrylalanines, which are valuable chiral building blocks for organic synthesis .
Medical Research: Therapeutic Potential
In medical research, amino acids like D-Styrylalanine are explored for their therapeutic potential. For instance, certain mixtures of D-amino acids have been effective in preventing biofilm formation, which is crucial for combating antibiotic-resistant bacterial infections .
Chemical Synthesis and Analysis
D-Styrylalanine serves as an important compound in chemical synthesis. Its properties and reactivity make it a subject of interest for developing new synthetic methodologies and analytical techniques.
Material Science: Luminescence Applications
The compound has implications in material science, particularly in the development of organic long-persistent luminescence (OLPL) materials. These materials are valuable for anti-counterfeiting and information encryption due to their adjustable luminescence properties .
Safety and Hazards
When handling D-Styrylalanine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, immediate medical attention is advised .
Mechanism of Action
Target of Action
D-Styrylalanine, also known as 3-Styryl-D-alanine, primarily targets the enzyme phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) . This enzyme is involved in the deamination of the natural substrate, L-Phe .
Mode of Action
The interaction of D-Styrylalanine with PcPAL involves reshaping the aromatic binding pocket of the active site of PcPAL by point mutations . The compound inhibits the ammonia elimination of L-styrylalanine (L-1a) with both non-mutated PcPAL (wt-PcPAL) and F137V-PcPAL . The D-enantiomers of styrylalanines have been found to be reversible inhibitors .
Biochemical Pathways
The biochemical pathway involving D-Styrylalanine is related to the ammonia elimination reaction of several racemic styrylalanine derivatives . The enhanced catalytic efficiency of F137V-PcPAL towards racemic styrylalanines could be rationalized by molecular modeling, indicating more relaxed enzyme-substrate complexes and the promotion of conformations with higher catalytic activities .
Pharmacokinetics
It’s important to note that the pharmacokinetics of classic drugs and drug delivery systems (ddss) like d-styrylalanine can significantly differ .
Result of Action
The result of D-Styrylalanine’s action is the transformation of L-styrylalanine with comparable activity to that of the wt-PcPAL with L-Phe . Furthermore, F137V-PcPAL showed superior catalytic efficiency in the ammonia elimination reaction of several racemic styrylalanine derivatives .
Action Environment
The action, efficacy, and stability of D-Styrylalanine can be influenced by various environmental factors. It’s important to note that the production and release of extracellular D-amino acids like D-Styrylalanine can be influenced by the variable compositions of L-amino acids in different environments .
properties
IUPAC Name |
(E,2R)-2-amino-5-phenylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-LJJSCBMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)



